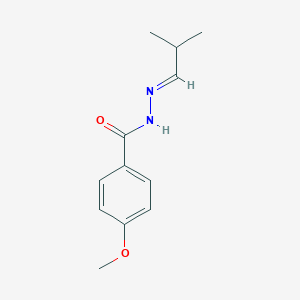

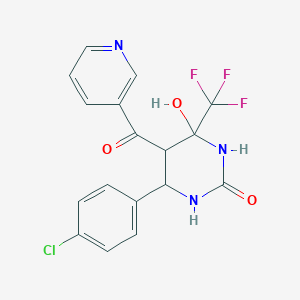

![molecular formula C17H14Br2N4O4 B256814 1-N',3-N'-bis[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanedihydrazide](/img/structure/B256814.png)

1-N',3-N'-bis[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanedihydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-N,3-N'-bis[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanedihydrazide, also known as BODIPY, is a fluorescent dye that has been widely used in various scientific research applications. BODIPY has a unique structure that makes it highly stable and resistant to photobleaching, making it an ideal tool for imaging and detection purposes.

Mechanism of Action

1-N',3-N'-bis[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanedihydrazide works by emitting fluorescence when excited by a specific wavelength of light. The excitation of 1-N',3-N'-bis[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanedihydrazide results in the transfer of energy to the molecule, which causes the electrons to jump to a higher energy level. The electrons then return to their original state, releasing energy in the form of fluorescence.

Biochemical and Physiological Effects:

1-N',3-N'-bis[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanedihydrazide has been shown to have minimal toxicity and does not interfere with cellular processes. 1-N',3-N'-bis[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanedihydrazide has been used to study various cellular processes, including protein trafficking, receptor internalization, and mitochondrial dynamics.

Advantages and Limitations for Lab Experiments

The advantages of using 1-N',3-N'-bis[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanedihydrazide in lab experiments include its high stability, resistance to photobleaching, and ability to be conjugated with various biomolecules. However, the limitations of 1-N',3-N'-bis[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanedihydrazide include its relatively high cost and the requirement for specialized equipment for imaging and detection purposes.

Future Directions

Future research directions for 1-N',3-N'-bis[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanedihydrazide include the development of new conjugation strategies for specific targeting and imaging of cellular processes, as well as the optimization of 1-N',3-N'-bis[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanedihydrazide for in vivo imaging and detection purposes. Additionally, the use of 1-N',3-N'-bis[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanedihydrazide in combination with other imaging modalities, such as magnetic resonance imaging (MRI) and positron emission tomography (PET), could provide new insights into cellular processes and disease pathogenesis.

Synthesis Methods

The synthesis of 1-N',3-N'-bis[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanedihydrazide involves the reaction of a hydrazide with a dihalo-substituted cyclohexane derivative. The reaction proceeds through a condensation reaction, followed by a cyclization reaction, resulting in the formation of the 1-N',3-N'-bis[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanedihydrazide molecule.

Scientific Research Applications

1-N',3-N'-bis[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanedihydrazide has been extensively used in various scientific research applications, including cell imaging, protein labeling, and drug delivery. 1-N',3-N'-bis[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanedihydrazide can be conjugated with various biomolecules, such as antibodies, peptides, and nucleic acids, to enable specific targeting and visualization of cellular structures and processes.

properties

Product Name |

1-N',3-N'-bis[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanedihydrazide |

|---|---|

Molecular Formula |

C17H14Br2N4O4 |

Molecular Weight |

498.1 g/mol |

IUPAC Name |

1-N//',3-N//'-bis[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanedihydrazide |

InChI |

InChI=1S/C17H14Br2N4O4/c18-12-1-3-14(24)10(5-12)8-20-22-16(26)7-17(27)23-21-9-11-6-13(19)2-4-15(11)25/h1-6,8-9,20-21H,7H2,(H,22,26)(H,23,27)/b10-8+,11-9+ |

InChI Key |

GYDDOFQPGPJDDY-GFULKKFKSA-N |

Isomeric SMILES |

C1=CC(=O)/C(=C/NNC(=O)CC(=O)NN/C=C\2/C(=O)C=CC(=C2)Br)/C=C1Br |

SMILES |

C1=CC(=O)C(=CNNC(=O)CC(=O)NNC=C2C=C(C=CC2=O)Br)C=C1Br |

Canonical SMILES |

C1=CC(=O)C(=CNNC(=O)CC(=O)NNC=C2C=C(C=CC2=O)Br)C=C1Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

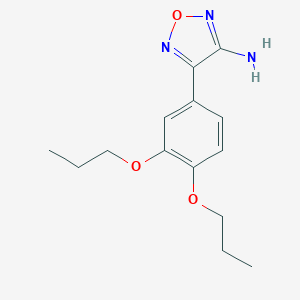

![N-[4-(dimethylamino)benzyl]-4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B256740.png)

![2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B256742.png)

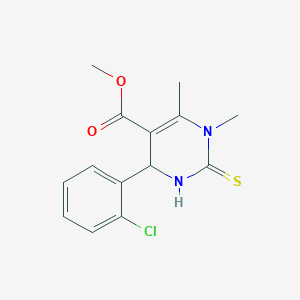

![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B256748.png)

![N-(3-cyanothiophen-2-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B256761.png)

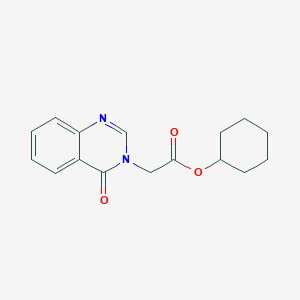

![N-(2H-1,3-benzodioxol-5-yl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide](/img/structure/B256764.png)

![methyl 4-phenyl-2-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B256765.png)

![N-(3-methoxypropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B256767.png)

![N-[3-(diethylamino)propyl]-N-(2,6-dimethylquinolin-4-yl)amine](/img/structure/B256769.png)